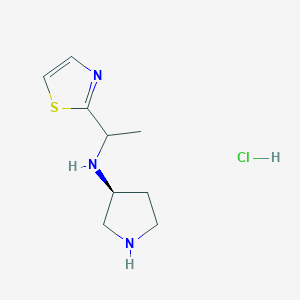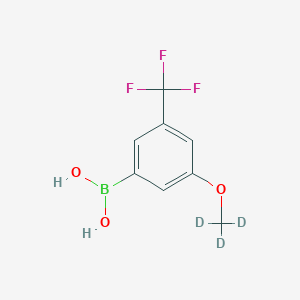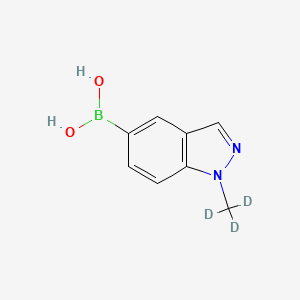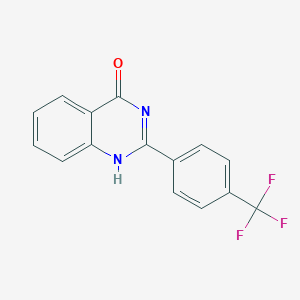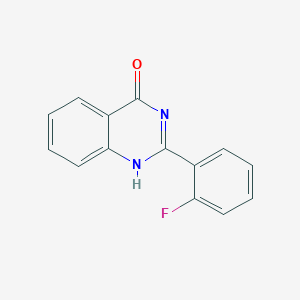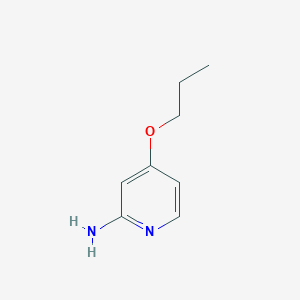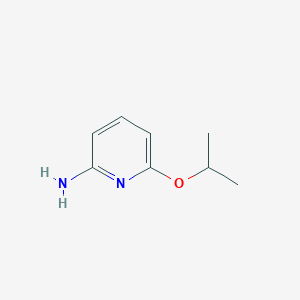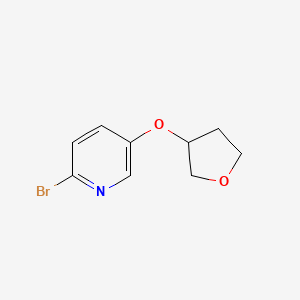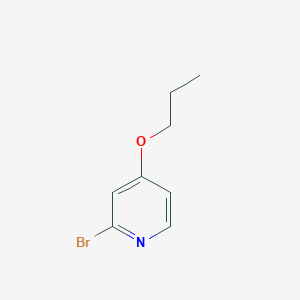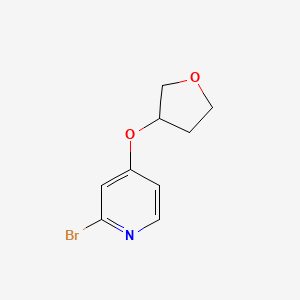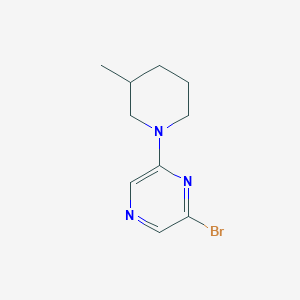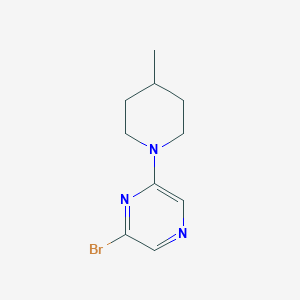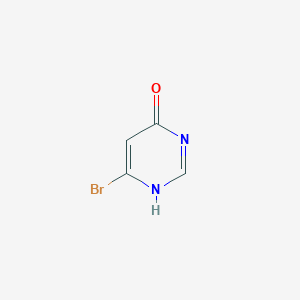
CID 45788080
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 45788080 is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 45788080 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 45788080 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
Phage therapy, which involves using bacteriophages (viruses that infect bacteria), has gained attention as an alternative to antibiotics. These phages can specifically target and kill bacterial strains, making them a potential tool for combating antibiotic-resistant bacteria . Researchers explore the use of phages like CID 45788080 in treating bacterial infections.
Biofilm Disruption
Biofilms are complex microbial communities that adhere to surfaces and contribute to chronic infections. Phages can penetrate biofilms and disrupt them, potentially aiding wound healing and preventing device-related infections . CID 45788080 might have similar biofilm-disrupting properties.
Agricultural Applications
Phages can target plant pathogens, offering a natural and environmentally friendly approach to crop protection. CID 45788080 or related phages could be investigated for controlling plant diseases .
Food Safety
Phages are studied for their ability to reduce bacterial contamination in food products. Researchers explore their use in controlling pathogens like Salmonella and E. coli. CID 45788080 might have potential applications in food safety .
Veterinary Medicine
Phage therapy extends to veterinary medicine. Researchers investigate phages for treating bacterial infections in animals. CID 45788080 could be explored in this context .
Environmental Remediation
Phages play a role in environmental cleanup by targeting specific bacteria. CID 45788080 might contribute to bioremediation efforts, such as cleaning up oil spills or contaminated water .
properties
IUPAC Name |
6-bromo-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSUBVUTCTJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45788080 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

